Product packaging for (R)-1-Methyl-2-aminomethylpyrrolidine(Cat. No.:CAS No. 66411-53-8)

(R)-1-Methyl-2-aminomethylpyrrolidine

Cat. No.: B1385194
CAS No.: 66411-53-8
M. Wt: 114.19 g/mol
InChI Key: JUFKJRCMBLLXNH-ZCFIWIBFSA-N
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Description

(R)-1-Methyl-2-aminomethylpyrrolidine (CAS 66411-54-9) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile chiral building block and synthon for the synthesis of more complex, biologically active molecules . Its value is derived from the privileged pyrrolidine scaffold, which is a saturated, five-membered nitrogen heterocycle found in many approved drugs and natural products . The saturated nature of the pyrrolidine ring contributes to a three-dimensional, non-planar structure that enhances stereochemical diversity and allows for better exploration of pharmacophore space, which can lead to improved target selectivity and optimized ADME properties in drug candidates . The presence of the (R) configuration at the chiral center is crucial, as the spatial orientation of substituents can result in a different biological profile when interacting with enantioselective protein targets . Furthermore, the aminomethyl functional group provides a handle for further chemical modification, enabling researchers to link this fragment to other pharmacophores. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1385194 (R)-1-Methyl-2-aminomethylpyrrolidine CAS No. 66411-53-8

Properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKJRCMBLLXNH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-53-8
Record name [(2R)-1-methylpyrrolidin-2-yl]methanamine
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Biological Activity

(R)-1-Methyl-2-aminomethylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an amine group and a methyl substituent. Its structure can be represented as follows:

 R 1 Methyl 2 aminomethylpyrrolidine\text{ R 1 Methyl 2 aminomethylpyrrolidine}

Enzyme Inhibition

One of the significant areas of research concerning this compound involves its role as an inhibitor of glucose-6-phosphate dehydrogenase (G6PD), particularly in the context of Plasmodium falciparum, the parasite responsible for malaria. G6PD is crucial for the pentose phosphate pathway, which is essential for cellular metabolism and survival under oxidative stress conditions.

Key Findings:

  • A study identified various compounds that inhibit PfG6PD, with some showing selective inhibition against the parasite's enzyme compared to human G6PD. The lead compound from this screening exhibited an IC50 value of 889 nM against PfG6PD, indicating potent inhibitory activity .
  • The inhibition of G6PD in P. falciparum leads to reduced glucose flux, impairing the parasite's ability to proliferate .

Case Study 1: Antiparasitic Activity

In a high-throughput screening effort aimed at identifying inhibitors of PfG6PD, this compound was among several compounds tested. The results indicated that this compound could effectively reduce the viability of P. falciparum in vitro, showcasing its potential as an antiparasitic agent.

CompoundIC50 (μM)Selectivity Ratio
This compound2.6High (vs. human G6PD)

Case Study 2: Synthesis and Functionalization

The synthesis of this compound has been optimized to enhance yield and purity. A notable method involves the reaction of 2-pyrrolidone with various benzylated compounds, leading to high yields of the target compound . This synthesis route is crucial for producing sufficient quantities for biological testing.

Comparative Analysis with Other Pyrrolidine Derivatives

To understand the relative potency and selectivity of this compound, it is beneficial to compare it with other related pyrrolidine derivatives known for their biological activities.

Compound NameBiological ActivityIC50 (μM)Comments
This compoundG6PD Inhibition2.6Selective for PfG6PD
ML276G6PD Inhibition0.889Highly selective for PfG6PD
3-(Aminomethyl)pyrrolidineAntibacterial ActivityVariesModerate activity against E. coli

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
(R)-1-Methyl-2-aminomethylpyrrolidine serves as an important intermediate in the synthesis of several therapeutic agents. Notably, it has been utilized in the production of antipsychotic and antiemetic drugs, particularly those belonging to the substituted benzamide class. The compound's stereochemistry plays a crucial role in determining the pharmacological properties of the final products, making its synthesis and application significant in drug formulation .

Case Study: Sulpiride Synthesis
A notable application of this compound is in the synthesis of sulpiride, an antipsychotic medication. The compound acts as a precursor that undergoes further transformations to yield sulpiride, which is used to treat psychotic disorders and other conditions such as dizziness and nausea .

Asymmetric Synthesis

Organocatalysis
this compound has been employed as a chiral catalyst in asymmetric synthesis. Its ability to form hydrogen bonds and interact with substrates allows it to facilitate various chemical reactions with high enantioselectivity. Research has shown that modifications to its structure can enhance its catalytic performance, making it a versatile tool in organic synthesis .

Applications in Aldol Reactions
Recent studies have demonstrated the effectiveness of this compound-based catalysts in solvent-free aldol reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex molecules. The catalysts derived from this compound have shown superior performance compared to traditional catalysts, allowing for efficient and selective reactions under mild conditions .

Antimicrobial Activity

Emerging research has indicated potential antimicrobial properties associated with this compound derivatives. In comparative studies, certain structural analogs exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that derivatives of this compound may be explored further for their potential use in developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal Chemistry Intermediate for antipsychotic and antiemetic drugsEssential for synthesizing sulpiride
Asymmetric Synthesis Chiral catalyst for various organic reactionsHigh enantioselectivity; effective in aldol reactions
Antimicrobial Activity Potential use in developing new antimicrobial agentsModerate activity against specific bacterial strains

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-1-Methyl-2-aminomethylpyrrolidine, and how are they experimentally determined?

  • Methodological Answer : Key properties include melting point, boiling point, optical rotation, and solubility. These are determined via differential scanning calorimetry (DSC) for thermal stability, polarimetry for enantiomeric purity, and HPLC/GC-MS for solubility profiling. For example, optical rotation ([α]D) should be measured in a polarimeter using a standardized solvent (e.g., methanol) at 20°C to confirm enantiomeric identity .

Q. What synthetic routes are commonly used to prepare this compound, and what are their advantages?

  • Methodological Answer : Asymmetric synthesis via reductive amination of chiral proline derivatives is a common approach. For instance, NaBH3CN-mediated reduction of imines formed from (R)-prolinol and aldehydes in THF/MeOH yields high enantiomeric excess (ee >95%) . Alternative routes include enzymatic resolution or chiral auxiliary-assisted methods, which require validation via chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol eluent) .

Q. How can researchers ensure structural fidelity during synthesis and purification?

  • Methodological Answer : Use a combination of 1H/13C NMR (e.g., 500 MHz in CDCl3) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, 1H NMR peaks at δ 2.8–3.2 ppm (pyrrolidine ring protons) and δ 1.4–1.6 ppm (methyl groups) are characteristic. ESI-MS with m/z [M+H]+ = 130.19 confirms molecular weight .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Follow MSDS guidelines: use fume hoods for volatile steps, wear nitrile gloves, and store in amber glass bottles under inert gas (N2/Ar). Spills require neutralization with 10% acetic acid and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Analyze variables such as solvent purity (e.g., residual DMSO in bioassays) and enantiomeric contamination (e.g., chiral HPLC to rule out (S)-isomer interference) .

Q. What computational strategies are effective in predicting the stereochemical interactions of this compound with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using DFT-optimized geometries (B3LYP/6-31G* basis set). Validate predictions with experimental data (e.g., IC50 correlations) .

Q. How can researchers optimize reaction conditions to minimize racemization during scale-up?

  • Methodological Answer : Monitor reaction pH (maintain 7–8 for amine stability), use low-temperature conditions (–20°C), and avoid protic solvents. For example, replacing MeOH with THF reduces racemization risk. Track ee via inline chiral HPLC .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer : Use LC-MS with a C18 column (0.1% formic acid in H2O/ACN gradient) to detect impurities <0.1%. For chiral impurities, employ a Chiralpak® IG column with 0.1% DEA in heptane/ethanol. Validate methods per ICH Q2(R1) guidelines .

Methodological Notes

  • Data Precision : Report numerical values to the instrument’s precision (e.g., HRMS m/z to four decimal places) .
  • Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing conflicting data .
  • Ethical Compliance : Document synthetic protocols and safety measures in line with institutional review boards (IRBs) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-2-aminomethylpyrrolidine
Reactant of Route 2
(R)-1-Methyl-2-aminomethylpyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.